REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][cH:6][cH:7][c:8]1[C:9](=[O:10])[NH2:11].[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[ClH:20].[K+:19].[OH-:18].[OH2:28].[OH:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27]>>[CH2:1]([CH3:2])[c:3]1[c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][cH:6][cH:7][c:8]1[C:9](=[O:10])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(C(N)=O)cccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Type
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product
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Smiles
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CCc1c(C(=O)O)cccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |